

Technical Support Center: IMM-01 (SIRP α -Fc Fusion Protein)

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Compound of Interest

Compound Name: IMM-01

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for experiments involving **IMM-01**, a recombinant human signal-regulatory protein alpha (SIRP α)-Fc fusion protein targeting CD47.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **IMM-01**?

A1: **IMM-01** is a SIRP α -Fc fusion protein that functions as a checkpoint inhibitor by targeting CD47 on the surface of tumor cells.[1] CD47 transmits a "don't eat me" signal to macrophages by binding to SIRP α on their surface. By blocking this interaction, **IMM-01** promotes the phagocytosis of tumor cells by macrophages.[1][2][3] Furthermore, **IMM-01** has a dual mechanism of action: it not only blocks the "don't eat me" signal but also activates an "eat me" signal, further enhancing anti-tumor activity.[1][2] Activated macrophages can then present tumor antigens to T cells, initiating an adaptive immune response and potentially converting immunologically "cold" tumors into "hot" tumors by releasing chemokines like CXCL9 and CXCL10.

Q2: What are the key molecular features of **IMM-01**?

A2: **IMM-01** is a recombinant human SIRP α IgG1 fusion protein.[4] A distinguishing feature of its design is its weak binding to human erythrocytes, which is intended to avoid the severe hemolysis and "antigen sink effect" observed with some anti-CD47 monoclonal antibodies.[4] It

also has a smaller molecular weight, approximately half that of a typical IgG molecule, which may improve tissue permeability and bioavailability. Preclinical studies have indicated low antigenicity with no anti-drug antibodies (ADA) detected.

Q3: What is the rationale for combining **IMM-01** with other therapies, such as PD-1 inhibitors?

A3: While **IMM-01** has shown activity as a monotherapy, its efficacy may be enhanced when used in combination with other anti-cancer agents. Preclinical studies have demonstrated a strong synergistic effect when **IMM-01** is combined with a PD-1 antibody. The rationale is that by promoting macrophage-mediated phagocytosis and tumor antigen presentation, **IMM-01** can increase T-cell infiltration into the tumor microenvironment (turning "cold" tumors "hot"). This increased T-cell presence can then be more effectively leveraged by PD-1 inhibitors, which work by restoring the anti-tumor activity of T cells. Due to a lack of expected efficacy in later-phase studies, the development of **IMM-01** as a monotherapy was terminated to focus on combination therapies.^[5]

Q4: What is the current clinical development status of **IMM-01**?

A4: **IMM-01** has been evaluated in Phase I and Phase II clinical trials for relapsed or refractory hematologic malignancies, including lymphoma.^{[3][4]} It has also been studied in combination with PD-1 antibodies for relapsed and refractory solid tumors. A Phase Ib/II clinical study of **IMM-01** combined with a PD-1 antibody in patients with relapsed and refractory malignant tumors has completed the first patient enrollment and administration.

Troubleshooting Guides

Issue 1: Suboptimal in vivo anti-tumor efficacy in monotherapy studies.

Potential Cause	Troubleshooting Steps
Insufficient T-cell infiltration in the tumor model ("cold tumor").	IMM-01's mechanism relies in part on subsequent T-cell activation. Consider using tumor models known to have a more immune-infiltrated microenvironment. Evaluate the baseline immune cell composition of your tumor model.
Tumor intrinsic resistance mechanisms.	Investigate downstream signaling pathways in the tumor cells that may inhibit apoptosis or phagocytosis, even after CD47 blockade.
Suboptimal dosing or administration schedule.	Review the pharmacokinetic and pharmacodynamic data. The terminal half-life of IMM-01 has been reported to be between 53.8 and 73.3 hours.[4] Ensure the dosing schedule maintains adequate target engagement.
Limited efficacy as a single agent.	As observed in its clinical development, IMM-01's full potential may be realized in combination therapies.[5] Consider combination studies with checkpoint inhibitors (e.g., anti-PD-1/PD-L1) or other targeted agents.

Issue 2: Hematological abnormalities observed in preclinical or clinical studies.

Potential Cause	Troubleshooting Steps
Transient thrombocytopenia.	A transient decrease in platelet count has been reported, typically returning to baseline within 24 to 48 hours post-infusion.[4] Monitor platelet levels closely after administration.
Anemia.	While IMM-01 is designed to have weak binding to red blood cells, anemia has been observed in a small percentage of patients in clinical trials.[3] Monitor hemoglobin and hematocrit levels. In case of significant anemia, a dose reduction or interruption may be necessary.
Dose-limiting toxicities (DLTs).	In early dose-escalation studies, no DLTs were observed up to 1.0 mg/kg.[4] However, it is crucial to follow a standard 3+3 dose-escalation design to establish safety and determine the recommended Phase 2 dose (RP2D).[4][5]

Quantitative Data Summary

Table 1: Phase I Monotherapy Dose Escalation and Clinical Response in Relapsed/Refractory Lymphoma

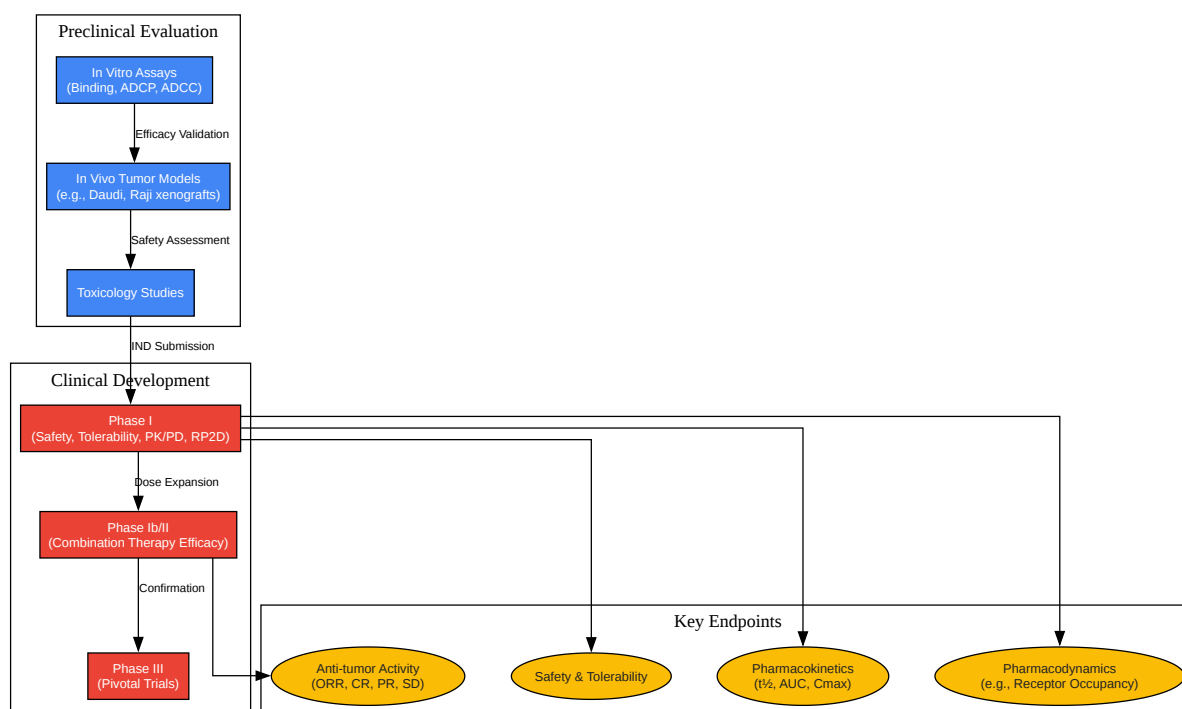
Dose Cohort (mg/kg)	Number of Patients	Key Responses
0.003	14 (total across all cohorts)	One patient with Follicular Lymphoma (FL) had a Complete Response (CR) and maintained a 26-week response at the 0.01 mg/kg dose.
0.01	One patient with Hodgkin's Lymphoma (HL) who had failed a PD-1 inhibitor was confirmed to have a Partial Response (PR) at 27 weeks at the 0.15 mg/kg dose.	
0.05	One patient with Marginal Zone Lymphoma (MZL) maintained Stable Disease (SD) for 12 weeks at the 0.15 mg/kg dose.	
0.15	One patient with HL and one with FL maintained a shrunk SD for 12 weeks at the 0.5 mg/kg dose.	
0.5	One patient with Angioimmunoblastic T-cell Lymphoma (AITL) was evaluated as a shrunk SD after 5 doses at the 1.0 mg/kg dose.	
1.0		
Data as of February 08, 2021.		
[4]		

Table 2: Pharmacokinetic Parameters of IMM-01

Parameter	Value
Terminal Half-life ($t_{1/2}$)	53.8 - 73.3 hours
AUC and Cmax	Nonlinear increases in the dose range of 0.05 mg/kg to 0.5 mg/kg
Data from a Phase I study in patients with relapsed or refractory lymphoma. [4]	

Visualizations

Caption: **IMM-01** signaling pathway and mechanism of action.



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Caption: A typical experimental workflow for developing **IMM-01**.

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